

# Spectral Analysis of 1-(4-Phenoxyphenoxy)-2-propanol: A Technical Guide

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## Compound of Interest

Compound Name: **1-(4-Phenoxyphenoxy)-2-propanol**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **1-(4-Phenoxyphenoxy)-2-propanol**, a metabolite of the pesticide Pyriproxyfen.<sup>[1]</sup> This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields, offering detailed spectral data, experimental protocols, and visualizations to support research and development activities.

## Spectral Data Summary

The following tables summarize the key spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for **1-(4-Phenoxyphenoxy)-2-propanol**.

### Table 1: $^{13}\text{C}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Data sourced from SpectraBase	Carbon skeleton assignments

Note: Specific chemical shift values for **1-(4-Phenoxyphenoxy)-2-propanol** are available on SpectraBase and are copyrighted by John Wiley & Sons, Inc.<sup>[2]</sup>

### Table 2: IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
Data sourced from SpectraBase	O-H (alcohol), C-O (ether), C-H (aromatic/aliphatic), C=C (aromatic)

Note: The FTIR spectrum was obtained using a KBr-Pellet technique with a Bruker IFS 85 instrument. The data is available on SpectraBase and copyrighted by Wiley-VCH GmbH.[2]

### Table 3: Mass Spectrometry Data (GC-MS)

m/z	Relative Intensity (%)	Fragment Assignment
244.11	[M] <sup>+</sup>	Molecular Ion
Data sourced from SpectraBase	Various fragments	

Note: The GC-MS data is available on SpectraBase.[2][3] The molecular weight of **1-(4-Phenoxyphenoxy)-2-propanol** is 244.28 g/mol .[2]

## Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of **1-(4-Phenoxyphenoxy)-2-propanol**.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) is utilized.

Sample Preparation:

- A small quantity (typically 5-20 mg) of **1-(4-Phenoxyphenoxy)-2-propanol** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
- The solution is transferred to a 5 mm NMR tube.

- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

#### <sup>1</sup>H NMR Spectroscopy Protocol:

- The sample tube is placed in the NMR probe.
- The magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse sequence is used to acquire the proton spectrum.
- Data processing involves Fourier transformation, phase correction, and baseline correction.

#### <sup>13</sup>C NMR Spectroscopy Protocol:

- Similar sample preparation and instrument setup are used as for <sup>1</sup>H NMR.
- A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.
- Due to the low natural abundance of <sup>13</sup>C, a larger number of scans is generally required compared to <sup>1</sup>H NMR.[\[4\]](#)[\[5\]](#)
- Data processing is analogous to that for <sup>1</sup>H NMR.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **1-(4-Phenoxyphenoxy)-2-propanol**.

Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., Bruker IFS 85) is used.[\[2\]](#)

#### KBr Pellet Method Protocol:

- Approximately 1-2 mg of dry **1-(4-Phenoxyphenoxy)-2-propanol** is finely ground with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[\[6\]](#)
- The mixture is transferred to a pellet-forming die.

- A pressure of approximately 8-10 tons is applied using a hydraulic press to form a thin, transparent pellet.[7]
- The KBr pellet is placed in the sample holder of the FTIR spectrometer.
- A background spectrum of a pure KBr pellet is recorded.
- The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-(4-Phenoxyphenoxy)-2-propanol**.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation:

- A dilute solution of **1-(4-Phenoxyphenoxy)-2-propanol** is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).[8]
- The solution is filtered to remove any particulate matter.

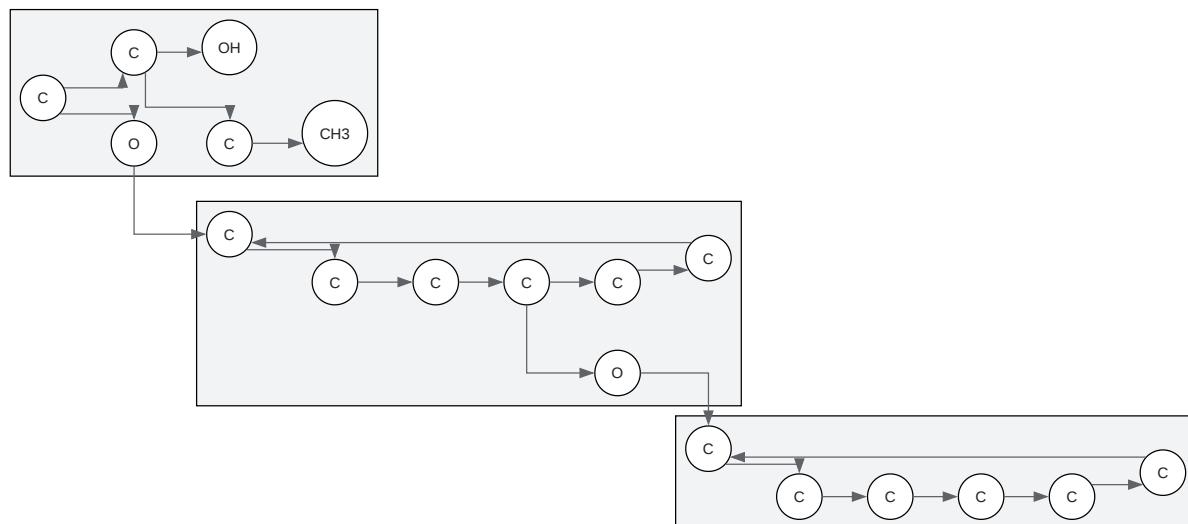
GC-MS Analysis Protocol:

- A small volume (typically 1  $\mu$ L) of the sample solution is injected into the GC inlet.
- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up to ensure separation of components.
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- Electron ionization (EI) is commonly used, where the molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.[9]

- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

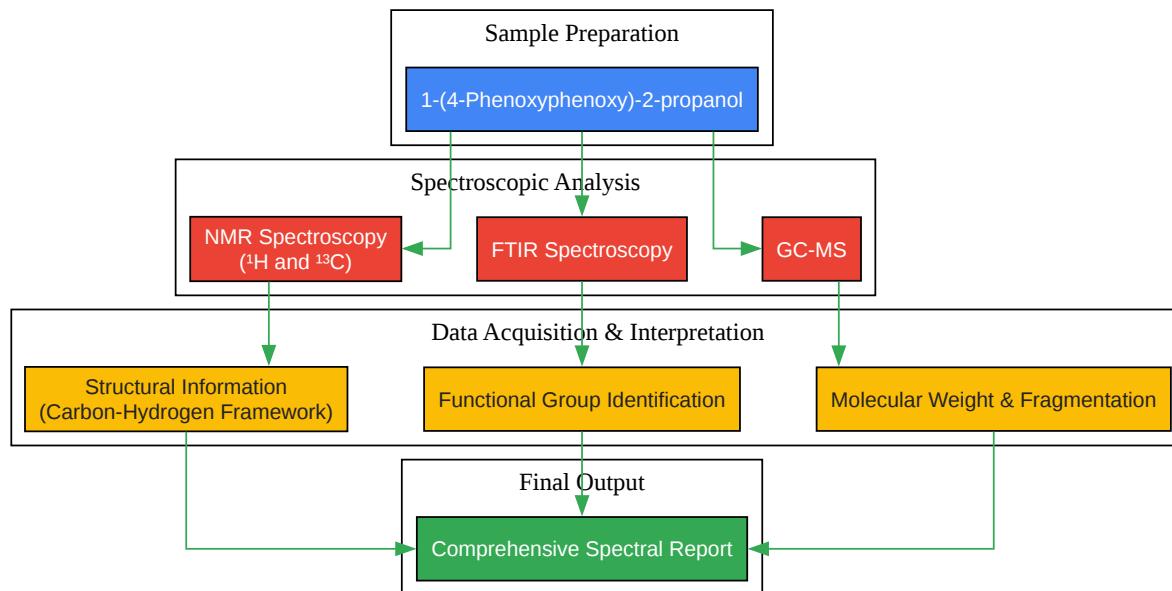
## Visualizations

The following diagrams illustrate the chemical structure of **1-(4-Phenoxyphenoxy)-2-propanol** and the general workflow for its spectral analysis.



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**Figure 1:** Chemical Structure of **1-(4-Phenoxyphenoxy)-2-propanol**.



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**Figure 2:** Experimental Workflow for Spectral Analysis.

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